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Compound of Interest

Compound Name: BMS-1166 hydrochloride

Cat. No.: B8086991

The interaction between the Programmed Death-1 (PD-1) receptor, expressed on activated T-
cells, and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor
microenvironment, serves as a critical immune checkpoint.[1] This interaction transmits an
inhibitory signal into the T-cell, leading to its exhaustion and allowing cancer cells to evade
immune surveillance.[1] While monoclonal antibodies targeting this axis have revolutionized
cancer therapy, small molecule inhibitors like BMS-1166 offer potential advantages such as
oral bioavailability, better tumor penetration, and lower costs.[2][3] BMS-1166 is a potent
inhibitor that disrupts the PD-1/PD-L1 interaction not by binding to the PD-1 receptor, but by
directly targeting PD-L1.[1][4]

Core Mechanism: Forced Dimerization of PD-L1

The primary mechanism of action for BMS-1166 is the induction of PD-L1 homodimerization.[1]
[5] Structural and biochemical studies have elucidated that a single BMS-1166 molecule binds
at the interface of two PD-L1 molecules, effectively acting as a "molecular glue."[1][6]

Structural Insights: X-ray crystallography studies have revealed that BMS-1166 settles into a
deep, cylindrical hydrophobic tunnel formed at the interface of two PD-L1 monomers.[1] This
binding site significantly overlaps with the surface on PD-L1 that is required for binding to PD-1.
[6][7] The formation of the BMS-1166-stabilized PD-L1 dimer sterically occludes this PD-1
binding site, thus preventing the formation of the PD-1/PD-L1 complex and blocking the
inhibitory signal.[6]
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The binding of BMS-1166 induces a conformational change in PD-L1, specifically a rotation of
the Tyr56 sidechain by approximately 40 degrees, which transforms a deep pocket into the
tunnel that accommodates the inhibitor.[1][8] The stability of this induced dimer is driven by
extensive non-polar interactions between BMS-1166 and key hydrophobic residues from both
PD-L1 protomers, including lle54, Tyr56, Met115, Alal21, and Tyr123.[9] Molecular dynamics
simulations suggest a model where BMS-1166 first transiently binds to one PD-L1 monomer,
and this preformed complex then recruits a second PD-L1 molecule to form the stable dimer.[1]
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Diagram 1: BMS-1166 induced PD-L1 dimerization and PD-1 blockade.
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A Secondary Mechanism: Impairment of PD-L1
Glycosylation and Trafficking

In addition to direct steric hindrance, a distinct cellular mechanism has been proposed. Studies
have shown that BMS-1166 treatment leads to the accumulation of an under-glycosylated form
of PD-L1 in the endoplasmic reticulum (ER).[8][10][11] N-linked glycosylation is crucial for the
proper folding, stability, and transport of PD-L1 to the cell surface, as well as for its interaction
with PD-1.[8]

By binding to newly synthesized PD-L1 in the ER, BMS-1166 is thought to induce a dimeric
conformation that may be recognized as misfolded by the cell's quality control machinery.[12]
This prevents the export of PD-L1 from the ER to the Golgi apparatus, where further
glycosylation and maturation would occur.[10][13] Consequently, the transport of functional PD-
L1 to the cell surface is inhibited, leading to a reduction in its availability to engage with PD-1
on T-cells.[10][12] This effectively abrogates PD-L1 function through a mechanism of
intracellular retention and degradation.[11]

Mature Glycosylated PD-L1 . "
Induces Misfolding/ .
Dimerization =R
Degradation
Nascent PD-L1
orma affickin :

(Partially Glycosylated) . .
Endoplasmic Reticulum (ER)

BMS-1166

Golgi Apparatus Cell Surface

Click to download full resolution via product page
Diagram 2: Proposed mechanism of BMS-1166 on PD-L1 trafficking.

Quantitative Data Summary
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The potency of BMS-1166 has been evaluated across various biochemical and cell-based
assays. The data highlights its high-affinity binding to PD-L1 and effective disruption of the PD-
1/PD-L1 interaction.

Parameter Assay Type Value Reference(s)

Homogeneous Time-
ICso ResolvedFluorescenc 1.4 nM [2][3][5][10]
e (HTRF)

Surface Plasmon
ICso 85.4 nM [14]
Resonance (SPR)

Surface Plasmon
KD 5.7 nM [15]
Resonance (SPR)

KD Not Specified ~27 nM [16]

Key Experimental Protocols

The elucidation of BMS-1166's mechanism of action has relied on a combination of structural
biology, biophysical, and cell-based experimental techniques.

X-ray Crystallography
o Objective: To determine the three-dimensional structure of BMS-1166 in complex with PD-
L1.

o Methodology:

o Protein Expression and Purification: The extracellular domain of human PD-L1 is
expressed (e.g., in E. coli or mammalian cells) and purified using chromatography
techniques.[6]

o Complex Formation: Purified PD-L1 is incubated with a molar excess of BMS-1166 to
ensure complex formation.

o Crystallization: The PD-L1/BMS-1166 complex is subjected to crystallization screening
using vapor diffusion methods (hanging or sitting drop) under various buffer, pH, and
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precipitant conditions.[1]

o Data Collection and Structure Solution: Crystals are cryo-cooled and subjected to X-ray
diffraction at a synchrotron source. The resulting diffraction data is processed to solve the
phase problem and build an atomic model of the complex, revealing the precise binding
interactions.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To confirm direct binding to PD-L1, demonstrate PD-L1 dimerization in solution,
and show dissociation of the PD-1/PD-L1 complex.

o Methodology:

o Protein Labeling: *>N-labeled PD-L1 or PD-1 is produced by growing expression cultures
in 1°N-enriched minimal media.

o Titration Experiments: Two-dimensional *H-1°N Heteronuclear Single Quantum Coherence
(HSQC) spectra of the 1>N-labeled protein are acquired alone and after the addition of
unlabeled BMS-1166.[1] Significant chemical shift perturbations or line broadening of
specific amino acid residues indicate direct binding and can map the interaction surface.[6]
An increase in molecular weight upon compound addition, indicated by linewidth
broadening, provides evidence of dimerization in solution.[1]

o Antagonist Induced Dissociation Assay (AIDA): A spectrum of 1>N-labeled PD-1 in complex
with unlabeled PD-L1 is recorded. BMS-1166 is then added, and a new spectrum is
acquired. The reappearance of signals corresponding to free °N-PD-1 demonstrates the
compound's ability to dissociate the preformed protein-protein complex.[1]

Surface Plasmon Resonance (SPR)

o Objective: To measure the binding kinetics (ka, kd) and affinity (KD) of BMS-1166 to PD-L1
and to determine its inhibitory concentration (ICso) for the PD-1/PD-L1 interaction.

o Methodology:

o Chip Preparation: Recombinant human PD-1 is immobilized onto the surface of an SPR
sensor chip (e.g., a CM5 chip via amine coupling).[14][17]
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o Binding and Inhibition Assay:

» A solution containing a fixed concentration of recombinant human PD-L1 is mixed with
varying concentrations of BMS-1166.

= These mixtures are flowed over the PD-1-functionalized chip surface.

» The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in
the refractive index (measured in Response Units, RU).

» The inhibitory effect of BMS-1166 is quantified by the reduction in the binding signal of
PD-L1. ICso values are calculated by plotting the percentage of inhibition against the
inhibitor concentration.[14][18]

T-Cell Activation Reporter Assay

» Objective: To assess the functional ability of BMS-1166 to restore T-cell signaling that has
been suppressed by the PD-1/PD-L1 interaction.

o Methodology:
o Cell Lines:

» Effector Cells (ECs): A Jurkat T-cell line engineered to stably express PD-1 and contain
a reporter gene (e.g., luciferase) under the control of an NFAT (Nuclear Factor of
Activated T-cells) response element.[1]

= Antigen-Presenting Cells (APCs): A cell line (e.g., CHO or PC9) engineered to express
both a T-cell receptor (TCR) agonist and human PD-L1.[1][10]

o Co-culture: The effector cells and antigen-presenting cells are co-cultured in the presence
of varying concentrations of BMS-1166.

o Readout: In the absence of an inhibitor, PD-L1 on APCs binds to PD-1 on ECs, inhibiting
TCR signaling and suppressing reporter gene expression. BMS-1166 blocks this
interaction, restoring TCR signaling and leading to a dose-dependent increase in
luciferase activity, which is measured using a luminometer.[1][8]
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Diagram 3: Generalized workflow for the characterization of PD-L1 inhibitors.

Conclusion

BMS-1166 represents a class of small molecule inhibitors that function through a novel
mechanism of inducing PD-L1 dimerization. By binding to a hydrophobic tunnel at the interface
of two PD-L1 molecules, it sterically blocks the interaction with PD-1. Furthermore, it may
disrupt PD-L1 function by interfering with its post-translational modification and cellular
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trafficking. The detailed understanding of this dual mechanism, supported by robust
guantitative and structural data, provides a strong foundation for the rational design and
development of next-generation, orally bioavailable immune checkpoint inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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